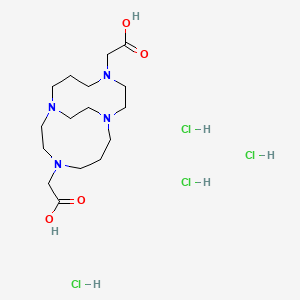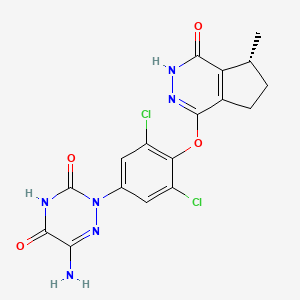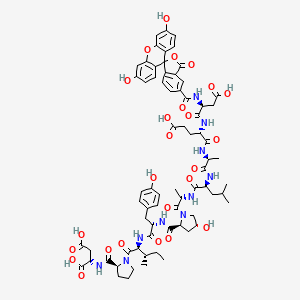![molecular formula C16H13F7N4O2 B15138309 (1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IACS-52825 is a potent and selective inhibitor of dual leucine zipper kinase (DLK), developed for the treatment of chemotherapy-induced peripheral neuropathy. DLK is a neuronally enriched kinase that plays a crucial role in the neuronal injury response under stress conditions. The compound has shown promising results in preclinical studies, particularly in reversing mechanical allodynia in mouse models of chemotherapy-induced peripheral neuropathy .
Méthodes De Préparation
The synthesis of IACS-52825 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Analyse Des Réactions Chimiques
IACS-52825 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of IACS-52825.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are used in these reactions. Conditions often involve controlled temperatures, specific pH levels, and the use of catalysts.
Applications De Recherche Scientifique
IACS-52825 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of DLK in various chemical pathways and reactions.
Biology: In biological research, IACS-52825 is used to investigate the mechanisms of neuronal injury and neurodegenerative diseases.
Medicine: The primary application of IACS-52825 is in the treatment of chemotherapy-induced peripheral neuropathy. It has shown significant potential in preclinical studies for reversing neuropathic pain.
Mécanisme D'action
IACS-52825 exerts its effects by selectively inhibiting DLK, a kinase involved in the MAPK-JNK signaling cascade. Under stress conditions, DLK becomes activated and mediates the neuronal injury response. By inhibiting DLK, IACS-52825 prevents the activation of downstream signaling pathways, thereby reducing neuronal damage and alleviating neuropathic pain. The molecular targets of IACS-52825 include DLK and other components of the MAPK-JNK pathway .
Comparaison Avec Des Composés Similaires
IACS-52825 is unique in its high selectivity and potency as a DLK inhibitor. Similar compounds include other DLK inhibitors that have been developed for neurodegenerative diseases and neuronal injury. Some of these compounds include:
GNE-3511: Another selective DLK inhibitor with similar applications in neurodegenerative diseases.
AMG-333: A DLK inhibitor developed for the treatment of neuropathic pain.
CEP-1347: A compound that inhibits DLK and has been studied for its neuroprotective effects.
IACS-52825 stands out due to its excellent pharmacokinetic properties and brain penetration, making it a promising candidate for further development in the treatment of chemotherapy-induced peripheral neuropathy .
Propriétés
Formule moléculaire |
C16H13F7N4O2 |
|---|---|
Poids moléculaire |
426.29 g/mol |
Nom IUPAC |
(1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1 |
Clé InChI |
XUOJHVFYSAMHNK-GWMXKSKGSA-N |
SMILES isomérique |
C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
SMILES canonique |
C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
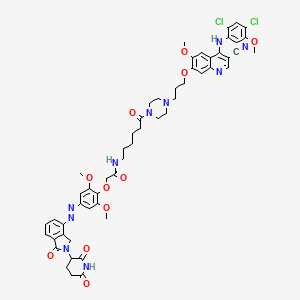
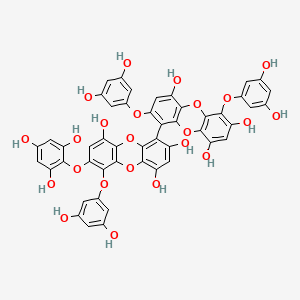
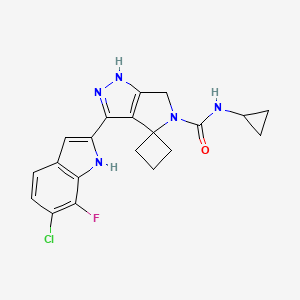
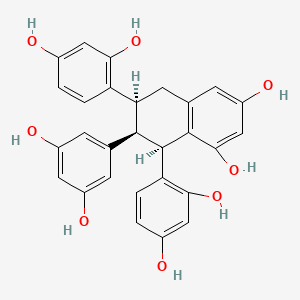
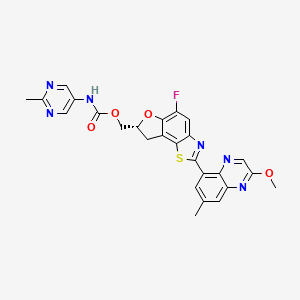
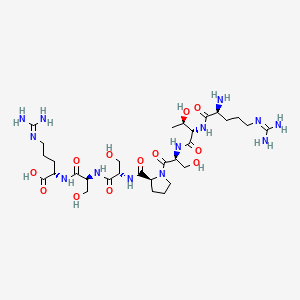
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
